2-Nitro-3-(trifluoromethyl)benzonitrile
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Overview
Description
2-Nitro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethyl)benzonitrile typically involves the nitration of 3-(trifluoromethyl)benzonitrile. One common method includes the following steps:
- p-Methyl trichlorotoluene is fluorinated using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene. p-Methyl benzotrifluoride is nitrated with mixed acid to obtain 4-methyl-3-nitro benzotrifluoride.
Chlorination: 4-Methyl-3-nitrobenzotrifluoride undergoes chlorination using chlorine to obtain 4-trichloromethyl-3-nitrobenzotrifluoride.
Ammonolysis: The final step involves ammonolysis of 4-trichloromethyl-3-nitrobenzotrifluoride by ammonia to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of specific catalysts and controlled reaction conditions to ensure high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as ammonia or amines can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Reduction: 2-Amino-3-(trifluoromethyl)benzonitrile.
Substitution: Various amides or carboxylic acids depending on the nucleophile used.
Oxidation: Products may include nitroso or nitro derivatives depending on the extent of oxidation.
Scientific Research Applications
2-Nitro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
2-Nitro-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as:
3-(Trifluoromethyl)benzonitrile: Lacks the nitro group, which affects its reactivity and applications.
2-Nitro-4-(trifluoromethyl)benzonitrile: The position of the nitro group affects its chemical properties and reactivity.
4-Fluoro-2-(trifluoromethyl)benzonitrile:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in chemical research and development.
Properties
IUPAC Name |
2-nitro-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXVUFPYTGHDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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